2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Overview
Description
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds with structures similar to the one mentioned, are significant in medicinal chemistry due to their versatile biological and pharmacological activities. A literature review highlights hydantoin as a preferred scaffold, supported by the importance of several drugs like phenytoin and nitrofurantoin. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications. They are crucial in the synthesis of non-natural amino acids and their conjugates, potentially offering new therapeutic avenues. The Bucherer-Bergs reaction is discussed as an efficient method for synthesizing hydantoins, emphasizing their role in drug discovery and organic synthesis (Shaikh et al., 2023).
Methionine Metabolism and SAM's Role
The metabolism of methionine and S-adenosylmethionine (SAM) in plants is another area where similar compounds might find relevance. Methionine, an essential amino acid, and SAM, its activated form, are involved in numerous metabolic pathways. SAM is crucial for the synthesis of ethylene, polyamines, and plays a significant role in methylation reactions required for plant growth and development. The regulation of SAM synthesis, recycling, and its distribution across various pathways demonstrates the complexity and importance of methionine metabolism in biological systems (Sauter et al., 2013).
Development of Chemosensors
Compounds with structures akin to the one are also pivotal in developing chemosensors. A study on 4-methyl-2,6-diformylphenol (DFP)-based compounds, for instance, showcases the potential for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of molecular design in creating effective detection tools for environmental monitoring, clinical diagnostics, and research applications (Roy, 2021).
Properties
IUPAC Name |
4-[(4-ethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-11-3-7-14(8-4-11)19-10-20-17(21)15-12-5-6-13(9-12)16(15)18(20)22/h3-8,12-13,15-16,19H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLJYVYVJHMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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